18-(ベンジルオキシ)-18-オキソオクタデカン酸

概要

説明

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules. For instance, the synthesis of optically active 3-[(benzyloxycarbonyl)oxy]-2,2-difluorotetradecanoic acids from D-glucal and methyl galactopyranoside demonstrates a method that could potentially be adapted for synthesizing 18-(Benzyloxy)-18-oxooctadecanoic acid (Shiozaki, M., & Kobayashi, Y., 1992).

Molecular Structure Analysis

X-ray crystallography studies, such as those conducted on benzoyl(hydroxyimino)acetonitrile-18-crown-6-water complexes, provide insights into molecular configurations and intermolecular interactions. These studies highlight the importance of hydrogen bonding and stacking interactions in the stabilization of molecular structures (Ponomarova, V., & Domasevitch, K. V., 2012).

Chemical Reactions and Properties

The chemical reactivity of a compound is closely related to its functional groups. For example, the reactivity of epoxyoctadecanoic acids in plant cutins and suberins demonstrates the potential for diverse chemical transformations (Holloway, P. J., & Deas, A., 1973). Furthermore, the study on the decarbonylation of multi-substituted [18F]benzaldehydes for synthesizing aromatic amino acids illustrates the transformation possibilities of similar compounds (Shen, B., et al., 2007).

Physical Properties Analysis

Physical properties such as melting point, boiling point, and solubility are crucial for understanding a compound's behavior under different conditions. The mass spectra of pyrrolidides of oxy, hydroxy, and trimethylsilyloxy octadecanoic acids provide detailed information on the molecular ions and fragmentation patterns, which can be indicative of physical properties (Tulloch, A. P., 1985).

Chemical Properties Analysis

Understanding a compound's chemical properties, such as acidity, basicity, reactivity towards other chemicals, and stability, is essential for predicting its behavior in chemical reactions. Studies on the synthesis and reactivity of 18F-labeled α,α-difluoro-α-(aryloxy)acetic acids provide insight into the chemical properties and potential applications of fluorinated compounds (Khotavivattana, T., et al., 2017).

科学的研究の応用

プロテオミクス研究

ベンジルオキシ酢酸はプロテオミクス研究で使用されます . プロテオミクスは、特にタンパク質の構造と機能に関する大規模な研究です。 この化合物は、この分野のさまざまな合成プロセスで使用できます .

混合ベンジルオキシ酢酸ピバル酸無水物の合成

この化合物は、混合ベンジルオキシ酢酸ピバル酸無水物の合成に使用できます . 無水物は、別の化合物から水を除去することで形成される化合物であり、この場合、ベンジルオキシ酢酸が出発物質として使用されます .

キラルグリコールの製造

キラルグリコールは、ベンジルオキシ酢酸を使用して製造できます . キラリティは、科学のいくつかの分野で重要な非対称性の特性です。 分子のキラリティは、その幾何学に依存し、生化学などの分野で重要になる可能性があります .

1,2:4,5-ジ-O-イソプロピリデン-β-D-フルクトピラノース-3-イル ベンジルオキシ酢酸の合成

ベンジルオキシ酢酸は、1,2:4,5-ジ-O-イソプロピリデン-β-D-フルクトピラノース-3-イル ベンジルオキシ酢酸の合成に使用できます . この化合物は、さまざまな化学反応で潜在的な用途がある可能性があります .

ジアクアビス(ベンジルオキシ酢酸)銅(II)錯体の調製

この化合物は、ジアクアビス(ベンジルオキシ酢酸)銅(II)錯体の調製において配位子として作用できます . 配位子は、配位錯体を形成するために中心金属原子に結合するイオンまたは分子です<a aria-label="1: This compound can act as a ligand in the preparation of diaquabis (benzyloxyacetato)copper (II) complex1" data-citationid="075146b4-df6c-2010-5849-3325c437e986-30" h="ID=SERP,5015.1" href="https://www.fishersci.com/shop/products/benzyloxyacetic-acid-95-thermo-scientific/AA

作用機序

Safety and Hazards

将来の方向性

The future directions for research on “18-(Benzyloxy)-18-oxooctadecanoic acid” would depend on the results of initial studies. If it showed promise as a potential drug, for example, further studies could be conducted to optimize its structure, improve its synthesis, and evaluate its efficacy and safety in preclinical and clinical trials .

特性

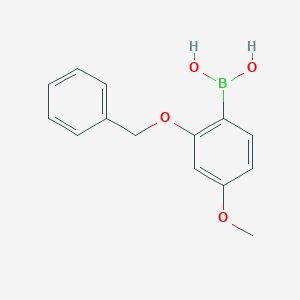

IUPAC Name |

18-oxo-18-phenylmethoxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40O4/c26-24(27)20-16-11-9-7-5-3-1-2-4-6-8-10-12-17-21-25(28)29-22-23-18-14-13-15-19-23/h13-15,18-19H,1-12,16-17,20-22H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVPERDGHHTWJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650739 | |

| Record name | 18-(Benzyloxy)-18-oxooctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

189625-51-2 | |

| Record name | 18-(Benzyloxy)-18-oxooctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18-(benzyloxy)-18-oxooctadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2r)-2-({n~5~-[amino(Iminio)methyl]-L-Ornithyl-L-Valyl}amino)-4-Methylpentyl]-L-Phenylalanyl-L-Alpha-Glutamyl-L-Alanyl-L-Norleucinamide](/img/structure/B70570.png)

![1,6,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B70572.png)

![2-[6,8-dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dipropylacetamide](/img/structure/B70581.png)

![3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B70583.png)

![3-[(2-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B70586.png)